molecular formula C6H3ClFNO3 B1583476 2-Chloro-4-fluoro-5-nitrophenol CAS No. 84478-75-1

2-Chloro-4-fluoro-5-nitrophenol

Cat. No. B1583476
CAS RN: 84478-75-1
M. Wt: 191.54 g/mol
InChI Key: NAWVMCKMQMJQMF-UHFFFAOYSA-N
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Description

“2-Chloro-4-fluoro-5-nitrophenol” is a derivative of m-fluoronitrobenzene . It is a compound useful in organic synthesis .


Synthesis Analysis

The synthesis of “2-Chloro-4-fluoro-5-nitrophenol” involves a two-component FAD-dependent monooxygenase, HnpAB, which catalyzes the conversion of 2C4NP to BT via chloro-1,4-benzoquinone .


Molecular Structure Analysis

The molecular formula of “2-Chloro-4-fluoro-5-nitrophenol” is C6H3ClFNO3 . The molecular weight is 191.54 .


Chemical Reactions Analysis

The catabolism of “2-Chloro-4-fluoro-5-nitrophenol” in Cupriavidus sp. CNP-8 involves the 1,2,4-benzenetriol (BT) pathway . HnpAB, a two-component FAD-dependent monooxygenase, catalyzes the conversion of 2C4NP to BT via chloro-1,4-benzoquinone .


Physical And Chemical Properties Analysis

“2-Chloro-4-fluoro-5-nitrophenol” is a solid at 20 degrees Celsius . It appears as a light orange to yellow to green powder or crystal . It has a melting point of 108.0 to 112.0 degrees Celsius and is soluble in methanol .

Scientific Research Applications

Field

This application falls under the field of Microbiology .

Summary of the Application

2-Chloro-5-nitrophenol (2C5NP) is a typical chlorinated nitroaromatic pollutant. A bacterium, Cupriavidus sp. strain CNP-8, has been found to utilize 2C5NP via partial reductive pathways .

Methods of Application

The bacterium Cupriavidus sp. strain CNP-8 was isolated from pesticide-contaminated soil. The degradation of 2C5NP by this strain was found to be concentration dependent .

Results or Outcomes

The maximum specific degradation rate of 2C5NP by this strain was found to be 21.2 ± 2.3 μM h −1 .

Application as a Pharmaceutical Intermediate

Field

This application falls under the field of Pharmaceuticals .

Summary of the Application

2-Chloro-4-fluoro-5-nitrophenol is used as a pharmaceutical intermediate .

Results or Outcomes

The outcomes of this application would depend on the specific pharmaceutical compounds being synthesized .

Safety And Hazards

“2-Chloro-4-fluoro-5-nitrophenol” can cause skin irritation and serious eye irritation . It is harmful if swallowed or inhaled . Safety measures include wearing personal protective equipment, ensuring adequate ventilation, and avoiding ingestion and inhalation .

Future Directions

As for future directions, more research is needed to further understand the degradation pathways and potential applications of “2-Chloro-4-fluoro-5-nitrophenol”. Currently, it is mainly used for research and development purposes .

properties

IUPAC Name

2-chloro-4-fluoro-5-nitrophenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3ClFNO3/c7-3-1-4(8)5(9(11)12)2-6(3)10/h1-2,10H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NAWVMCKMQMJQMF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=CC(=C1O)Cl)F)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3ClFNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50233462
Record name Phenol, 2-chloro-4-fluoro-5-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50233462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-Chloro-4-fluoro-5-nitrophenol

CAS RN

84478-75-1
Record name Phenol, 2-chloro-4-fluoro-5-nitro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0084478751
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Phenol, 2-chloro-4-fluoro-5-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50233462
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-Chloro-4-fluoro-5-nitrophenol
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Synthesis routes and methods I

Procedure details

2-Chloro-4-fluoro-5-nitrophenyl methyl carbonate (120 g 0.48 mol) was combined with a solution of sodium hydroxide (22.7 g, 0.57 mol) in water (300 mL) and the resultant mixture was refluxed for 4 h. The insoluble solids were removed by filtration and the filtrate was acidified with dilute HCl. The precipitated solid was collected by filtration and washed with water to give 2-chloro-4-fluoro-5-nitrophenol (90 g, 98% yield). 1H NMR (400 MHz, DMSO-d6): δ 11.18 (s, 1H), 8.10 (d, J=10.4 Hz, 1H), 7.62 (d, J=7.2 Hz, 1H); MS (ESI) m/z: 192.1 (M+H+).
Quantity
120 g
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reactant
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22.7 g
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resultant mixture
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0 (± 1) mol
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300 mL
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Synthesis routes and methods II

Procedure details

To a solution of the product from Example 73B (0.87 g, 3.30 mmol) in methanol (20 mL) and water (1 mL) was added sodium bicarbonate (2.22 g, 26.4 mmol) and the mixture stirred at room temperature for 16 hours. The methanol was then removed under vacuum, dichloromethane (20 mL) was added to the mixture, the organic solution was washed with brine (50 mL), dried over anhydrous magnesium sulfate, filtered, and concentrated under vacuum to provide the title product (0.62 g, 98%).
Quantity
0.87 g
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reactant
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2.22 g
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reactant
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20 mL
Type
solvent
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Quantity
1 mL
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solvent
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Yield
98%

Synthesis routes and methods III

Procedure details

A 6N aqueous sodium hydroxide solution (17 ml) was added dropwise to a stirred solution of 4-chloro-2-fluoro-5-methoxycarbonyloxy-1-nitrobenzene (J. Med. Chem., 1999, 42, 5369; 25 g) in methanol (200 ml) which was cooled to 5° C. The reaction mixture was stirred at ambient temperature for 30 minutes. A 12N aqueous hydrochloric acid solution (8.5 ml) was added and the mixture was evaporated. The residue was partitioned between methylene chloride and water. The organic layer was washed with brine, dried over magnesium sulphate and evaporated to give 4-chloro-2-fluoro-5-hydroxy-1-nitrobenzene (18.5 g); NMR Spectrum: (CDCl3) 5.8 (br s, 1H), 7.35 (d, 1H), 7.75 (d, 1H).
Quantity
17 mL
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reactant
Reaction Step One
Quantity
25 g
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reactant
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Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
8.5 mL
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reactant
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Synthesis routes and methods IV

Procedure details

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Synthesis routes and methods V

Procedure details

A solution of 12.84 g (0.195 mole) of potassium hydroxide in 200 mL of water was added to a vigorously stirred solution of 34.0 g (0.097 mole) of 2-chloro-4-fluoro-5-nitrophenyl 4-methyl-3-nitrophenylsulfonate in 190 mL of p-dioxane. The resultant mixture was stirred at room temperature for approximately 18 hours. The reaction mixture was filtered and the filtrate acidified with concentrated hydrochloric acid. The acidic solution was extracted with diethyl ether. The ether extract was dried over anhydrous sodium sulfate, filtered, and the solvent evaporated under reduced pressure to leave a solid. The solid was washed with petroleum ether to yield 15.07 g of 2-chloro-4-fluoro-5-nitrophenol.
Quantity
12.84 g
Type
reactant
Reaction Step One
Name
2-chloro-4-fluoro-5-nitrophenyl 4-methyl-3-nitrophenylsulfonate
Quantity
34 g
Type
reactant
Reaction Step One
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200 mL
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solvent
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Quantity
190 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-4-fluoro-5-nitrophenol
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2-Chloro-4-fluoro-5-nitrophenol
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Reactant of Route 5
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2-Chloro-4-fluoro-5-nitrophenol
Reactant of Route 6
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2-Chloro-4-fluoro-5-nitrophenol

Citations

For This Compound
6
Citations
H Zhang, Q Li, K Liu, R Liu, Q Li, Q Wang… - Chinese Journal of …, 2015 - sioc-journal.cn
… The target compounds were synthesized from starting material 2-chloro-4-fluoro-5-nitrophenol in four steps, and their structures were confirmed by 1H NMR, 13C NMR and HRMS. The …
Number of citations: 2 sioc-journal.cn
K Ishimoto, N Fukuda, T Nagata, Y Sawai… - … Process Research & …, 2014 - ACS Publications
A practical and scalable synthesis of the vascular endothelial growth factor receptor-2 (VEGFR-2) kinase inhibitor 1 has been developed. The key features of the process development …
Number of citations: 14 pubs.acs.org
D Wang, B Wang, Z Xi - Crop Protection Products for Sustainable …, 2021 - ACS Publications
… Starting from the esterification reaction of 2-chloro-4-fluoro-5-nitrophenol 30 and methyl carbonochloridate, after the reduction, amidation, and etherification reactions, the key …
Number of citations: 4 pubs.acs.org
X Wu, C Song, Y Zhu, X Wang, H Zhang, D Hu… - Pesticide Biochemistry …, 2023 - Elsevier
… K 2 CO 3 (3.0 mmol) and KI (0.2 mmol) were added to the mixture of 2-chloro-4-fluoro-5-nitrophenol (2.0 mmol) with N, N-dimethylformamide (DMF) as solvent and stirred at room …
Number of citations: 3 www.sciencedirect.com
梁爽, 刘鹏飞, 程学明, 马宏娟, 颜克成, 李斌 - 现代农药, 2017 - xdnyqk.com
… substituted phenoxy carboxylic acid ester quaternary ammonium salt new compounds were synthesized from 2-chloro-4-fluoro-5-nitrophenol via substitution reaction, reduction, …
Number of citations: 4 www.xdnyqk.com
张浩, 李奇博, 刘克昌, 刘瑞全, 李青阳, 汪清民… - 有机化学, 2015 - sioc-journal.cn
… The target compounds were synthesized from starting material 2-chloro-4-fluoro-5-nitrophenol in four steps, and their structures were confirmed by 1H NMR, 13C NMR and HRMS. The …
Number of citations: 2 sioc-journal.cn

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